1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride
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Overview
Description
“1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride” is a chemical compound with the molecular formula C16H22N4O•HCl . It has a molecular weight of 322.83 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to an oxadiazole ring, which is further connected to a propylpiperazine group . The InChI code for this compound is 1S/C16H22N4O.ClH/c1-2-5-14 (6-3-1)13-15-18-16 (21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 322.83 . It’s intended for research use only and not for diagnostic or therapeutic use .Scientific Research Applications
Antibacterial and Antimicrobial Applications
- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, similar in structure to the compound , have been synthesized and evaluated for their potent bacterial biofilm and MurB inhibitors activities. These compounds showed significant antibacterial efficacies and biofilm inhibition activities against different bacterial strains, including E. coli, S. aureus, and S. mutans, with one particular compound, 5e, demonstrating more effective biofilm inhibition activities than Ciprofloxacin. These findings suggest potential applications in developing new antibacterial agents targeting resistant bacterial strains (Mekky & Sanad, 2020).
Anticancer Applications
- A series of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives, structurally related to the mentioned compound, were synthesized and evaluated for their anticancer activity. The study focused on the cytotoxic effects against mammary carcinoma and colon cancer cells, revealing that certain derivatives exhibited potent anticancer activities with IC50 values indicating their efficacy. This highlights the potential for developing novel anticancer agents based on the structural framework of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propyl]piperazine hydrochloride (Caneschi et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit selective inhibitory activity against the dopamine transporter dat and partial agonist properties against the μ opioid receptor .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets via hydrogen bonding . The benzyl moiety could interact with the amino acid residue of the target protein via π–π interaction .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Pharmacokinetics
The molecular weight of the compound is 32283 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines .
properties
IUPAC Name |
3-benzyl-5-(3-piperazin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.ClH/c1-2-5-14(6-3-1)13-15-18-16(21-19-15)7-4-10-20-11-8-17-9-12-20;/h1-3,5-6,17H,4,7-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIDQXHQLXAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=NC(=NO2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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